molecular formula C10H10F2O3 B15381120 Ethyl 3,4-difluoro-5-methoxybenzoate

Ethyl 3,4-difluoro-5-methoxybenzoate

Cat. No.: B15381120
M. Wt: 216.18 g/mol
InChI Key: XYHFLRWVMFPZMR-UHFFFAOYSA-N
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Description

Ethyl 3,4-difluoro-5-methoxybenzoate is a synthetic benzoate ester derivative of significant interest in pharmaceutical and medicinal chemistry research. Its structure incorporates a benzoate core strategically functionalized with methoxy and fluorine substituents. The methoxy group is a prevalent pharmacophore in drug design, known to influence a compound's binding interactions, metabolic stability, and overall conformation by acting as both a hydrogen bond acceptor and a moderate electron-donating group . The presence of multiple fluorine atoms is a common strategy in lead optimization, as fluorine can enhance membrane permeability, improve metabolic stability, and fine-tune the electron distribution of the aromatic system . This specific pattern of substitution makes this compound a valuable chemical building block for the synthesis of more complex molecules. Researchers can utilize this compound as a precursor in the development of novel active compounds for various investigative pathways. The ethyl ester functional group provides a versatile handle for further synthetic modification, allowing for conversion into amides or carboxylic acids, thereby expanding its utility in structure-activity relationship (SAR) studies. As a fluorinated methoxybenzoate, it serves as a key intermediate for constructing potential pharmacologically active molecules, including heterocyclic compounds like 1,3,4-thiadiazoles, which are known to be explored for their antiapoptotic and other biological properties in preclinical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain stability.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

ethyl 3,4-difluoro-5-methoxybenzoate

InChI

InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3H2,1-2H3

InChI Key

XYHFLRWVMFPZMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)F)OC

Origin of Product

United States

Biological Activity

Ethyl 3,4-difluoro-5-methoxybenzoate (CAS: 1256482-44-6) is a fluorinated benzoate derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C10H10F2O3
  • Molecular Weight : 216.18 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

The biological activity of this compound can be attributed to its structural properties, particularly the presence of fluorine and methoxy groups. These modifications can enhance lipophilicity and alter the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, research on related phenolic compounds has shown that they can inhibit bacterial efflux pumps, which are critical in antibiotic resistance mechanisms. This suggests that this compound may also possess similar activities that could enhance the efficacy of existing antibiotics against resistant strains of bacteria .

Case Studies

  • Efflux Pump Inhibition :
    • A study on ethyl 3,4-dihydroxybenzoate demonstrated its ability to inhibit drug efflux pumps in Escherichia coli, leading to increased accumulation of antibiotics within bacterial cells. This mechanism may be relevant for this compound as well, given the structural similarities .
  • Fluorinated Polyphenols :
    • Research into fluorinated polyphenols has shown that fluorination at specific positions can significantly enhance biological activity. The introduction of fluorine in ortho positions has been linked to increased selectivity and potency against certain biological targets . This finding suggests that this compound could exhibit enhanced pharmacological effects due to its fluorinated structure.

Biological Activity Data Table

Activity TypeObservationsReferences
AntimicrobialPotential efflux pump inhibition
Pharmacological EffectsEnhanced activity due to fluorination
ToxicityMild toxicity observed in human cell assays

Research Findings

  • In vitro Studies :
    • Preliminary in vitro studies suggest that the compound may exhibit moderate antibacterial activity while also enhancing the effectiveness of certain antibiotics against resistant strains. The exact mechanism is still under investigation but may involve interaction with bacterial membrane components or efflux systems.
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated potential binding interactions between this compound and key bacterial proteins involved in resistance mechanisms. These findings warrant further exploration through experimental validation.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,4-difluoro-5-methoxybenzoate, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : The synthesis typically involves esterification of 3,4-difluoro-5-methoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or thionyl chloride). Key parameters include:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent Selection : Toluene or dichloromethane for azeotropic removal of water.
  • Monitoring : Use TLC or HPLC to track reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:4) .
  • Yield Optimization : Ethanol-to-acid molar ratios of 3:1 improve esterification efficiency (>75% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., fluorine-induced deshielding at δ 7.2–7.8 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 216.18 (calculated) with fragmentation patterns reflecting fluorine loss .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer :
  • Thermal Stability : Store at 2–8°C in amber vials to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation .
  • Light Sensitivity : UV-Vis analysis reveals degradation above 300 nm; recommend inert atmosphere (N₂) for long-term storage .

Advanced Research Questions

Q. How do the positions of fluorine and methoxy substituents influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :
  • Computational Analysis : Density Functional Theory (DFT) reveals electron-deficient aromatic rings due to fluorine’s inductive effect (-I), activating positions ortho and para to substituents for NAS.
  • Experimental Validation : Compare reaction rates with analogs (e.g., ethyl 3,4-dichloro-5-methoxybenzoate shows 40% slower NAS due to chlorine’s lower electronegativity) .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Dose-Response Studies : Establish EC₅₀ values across cell lines (e.g., IC₅₀ = 12 µM in HeLa vs. 45 µM in MCF-7) to clarify context-dependent activity .
  • Structural Analog Testing : Replace methoxy with hydroxy groups (e.g., ethyl 3,4-difluoro-5-hydroxybenzoate) to assess role of hydrogen bonding in target binding .

Q. What mechanistic insights can be gained from studying interactions between this compound and cytochrome P450 enzymes?

  • Methodological Answer :
  • Enzyme Assays : Monitor NADPH consumption rates to quantify inhibition potency (e.g., Ki = 8.2 µM for CYP3A4) .
  • Molecular Docking : Use X-ray crystallography or cryo-EM to map binding pockets; fluorine’s van der Waals interactions stabilize enzyme-ligand complexes .

Key Methodological Recommendations

  • Synthesis Scalability : Optimize solvent-free microwave-assisted reactions for reduced environmental impact .
  • Data Reproducibility : Use deuterated solvents (e.g., DMSO-d₆) for consistent NMR readings .
  • Contradiction Resolution : Apply multivariate analysis to decouple substituent effects from solvent/pH variables .

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